molecular formula C16H14O2 B14255195 (4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone

(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone

Cat. No.: B14255195
M. Wt: 238.28 g/mol
InChI Key: XMLFNFVRQZKLTI-JKSUJKDBSA-N
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Description

(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone is an organic compound that features a unique structure combining a 4-methylphenyl group with a 3-phenyloxirane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone typically involves the reaction of 4-methylbenzoyl chloride with (2S,3S)-3-phenyloxirane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) can be employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The oxirane ring is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone is unique due to its combination of a 4-methylphenyl group and a 3-phenyloxirane moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone

InChI

InChI=1S/C16H14O2/c1-11-7-9-12(10-8-11)14(17)16-15(18-16)13-5-3-2-4-6-13/h2-10,15-16H,1H3/t15-,16+/m0/s1

InChI Key

XMLFNFVRQZKLTI-JKSUJKDBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2[C@@H](O2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC=C3

Origin of Product

United States

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